![molecular formula C12H17BrN2 B1413735 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine CAS No. 1879231-95-4](/img/structure/B1413735.png)
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
概要
説明
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4-methylpiperidin-1-ylmethyl group at the second position
科学的研究の応用
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine typically involves the bromination of 2-[(4-methylpiperidin-1-yl)methyl]pyridine. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives of the original compound.
Oxidation Reactions: The major product is the pyridine N-oxide derivative.
Reduction Reactions: The major product is the hydrogenated derivative of the original compound.
作用機序
The mechanism of action of 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine is primarily related to its ability to interact with specific molecular targets. The bromine atom and the piperidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking substrate access. Additionally, it can modulate receptor activity by binding to allosteric sites, thereby influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-[(3-methylpiperidin-1-yl)methyl]pyridine
- 3-Bromo-4-methylpyridine
- 2-Bromo-3-methylpyridine
Uniqueness
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine is unique due to the specific positioning of the bromine atom and the 4-methylpiperidin-1-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug design further highlight its significance.
特性
IUPAC Name |
3-bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-4-7-15(8-5-10)9-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSJPZIBUHLMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


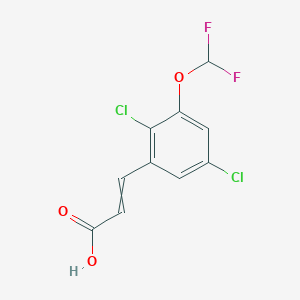
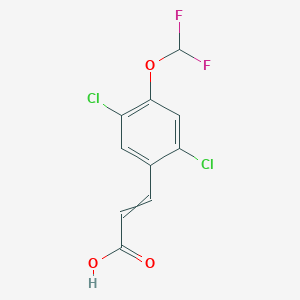

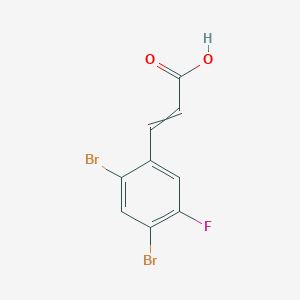

![(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate](/img/structure/B1413662.png)
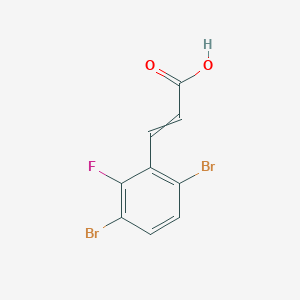


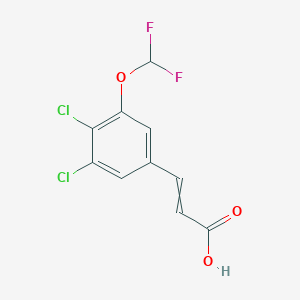
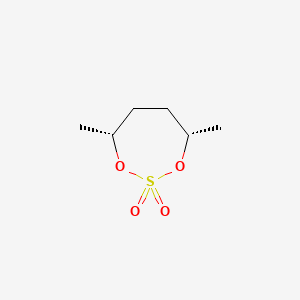

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
